2-[(4-Chlorobenzyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDHJEAJTKCFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393443 | |
| Record name | 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14345-04-1 | |
| Record name | 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Chlorobenzyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzyl Amino Benzoic Acid
Established Synthetic Pathways for 2-[(4-Chlorobenzyl)amino]benzoic Acid
The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the N-benzyl bond to an anthranilic acid core.
Strategies Involving Anthranilic Acid Derivatives (e.g., N-benzylation of isatoic anhydride (B1165640) leading to related esters)
One prominent pathway to N-substituted anthranilic acids involves the use of isatoic anhydride as a starting material. The N-benzylation of isatoic anhydride with a substituted benzyl (B1604629) halide, such as 4-chlorobenzyl chloride, serves as a key step. This reaction is typically carried out in the presence of a base. While various bases like sodium hydride and potassium carbonate have been employed, a notable methodology utilizes diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide, which has been shown to provide excellent yields of the N-benzylated isatoic anhydride intermediate. ekb.eg
Following the formation of the N-(4-chlorobenzyl)isatoic anhydride, a subsequent hydrolysis step is required to yield the desired this compound. This hydrolysis effectively opens the anhydride ring, leading to the final product. A similar reaction using benzyl bromide has been shown to produce N-benzyl-2-aminobenzoic acid after hydrolysis of the intermediate N-benzyl isatoic anhydride. ijddr.in
| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product |
|---|---|---|---|---|
| Isatoic Anhydride | 4-Chlorobenzyl Chloride | Base (e.g., Diisopropylamine, TBAB) | N-(4-Chlorobenzyl)isatoic anhydride | This compound (after hydrolysis) |
Approaches Utilizing Substituted Aminobenzoic Acids and Aromatic Halides
A more direct approach involves the coupling of an aminobenzoic acid with an aromatic halide. For the synthesis of this compound, this would entail the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-chlorobenzyl chloride. Generally, the synthesis of such derivatives involves refluxing a solution of the aminobenzoic acid and the aromatic halide in a solvent like pyridine (B92270) for an extended period. ijpsonline.com
This type of reaction is conceptually related to the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. The classic Ullmann condensation often requires harsh reaction conditions, including high temperatures. However, advancements in this area have led to milder conditions, sometimes employing microwave irradiation to promote the reaction. N-aryl anthranilic acids have been successfully synthesized via the Ullmann condensation of o-chlorobenzoic acid with various anilines in the presence of cupric oxide and anhydrous potassium carbonate. ijpsonline.com
Synthesis of Chemically Modified Derivatives and Analogs of the Chemical Compound
The core structure of this compound can be chemically modified to explore structure-activity relationships and develop new analogs with potentially enhanced biological properties.
Esterification Reactions (e.g., Formation of 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate)
Esterification of the carboxylic acid group of this compound represents a common derivatization strategy. Interestingly, the formation of 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate has been reported as a significant byproduct during the N-benzylation of isatoic anhydride with 4-chlorobenzyl chloride in the presence of sodium hydride. researchgate.net An optimized procedure for the synthesis of this ester involves reacting isatoic anhydride with sodium hydride, followed by the addition of 4-chlorobenzyl chloride in N,N-dimethylacetamide. The resulting crude product can then be purified by column chromatography. researchgate.net This byproduct formation highlights a potential synthetic route to this specific ester derivative.
| Starting Material | Key Reagents | Product | Reaction Context |
|---|---|---|---|
| Isatoic Anhydride | Sodium Hydride, 4-Chlorobenzyl Chloride, N,N-Dimethylacetamide | 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate | Byproduct of N-benzylation reaction |
Exploration of Positional Isomers (e.g., 4-[(4-Chlorobenzyl)amino]benzoic acid)
The synthesis and study of positional isomers are crucial for understanding the impact of substituent placement on the molecule's properties. The positional isomer, 4-[(4-chlorobenzyl)amino]benzoic acid, can be synthesized by reacting 4-aminobenzoic acid with 4-chlorobenzyl chloride. itmedicalteam.pl This reaction provides a direct comparison to the synthesis of the 2-substituted isomer and allows for the investigation of how the position of the (4-chlorobenzyl)amino group on the benzoic acid ring influences its chemical and biological characteristics. This isomer has been investigated for potential antimicrobial, anti-inflammatory, and anticancer properties. itmedicalteam.pl
Derivatization for Enhanced Biological Activity and Target Specificity
Derivatization of the this compound scaffold is a key strategy for enhancing its biological activity and tailoring its specificity for biological targets. N-substituted anthranilic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. ijddr.in
Research on related N-aryl anthranilic acid derivatives has demonstrated that modifications to the chemical structure can lead to potent biological activity. For instance, the synthesis of various N-aryl anthranilic acids through Ullmann condensation has yielded compounds with significant anti-inflammatory properties. ijpsonline.com The derivatization often involves introducing different substituents on the N-aryl ring or modifying the carboxylic acid moiety to amides, esters, or heterocyclic rings like oxadiazoles (B1248032) and triazoles. tsijournals.com These modifications can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its activity and specificity. For example, the synthesis of N-substituted 5-bromoanthranilic acid derivatives has led to compounds with notable anti-inflammatory activity. ijddr.in
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related isomer, 4-((4-Chlorobenzyl)amino)benzoic acid, the ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, reveals distinct signals for each proton. acs.orgacs.org The carboxylic acid proton (COOH) appears as a singlet far downfield, while the aromatic protons on the two rings appear as doublets or multiplets. The methylene (CH₂) protons and the amine (NH) proton also show characteristic signals and coupling patterns. acs.orgacs.org
¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. The spectrum for a related isomer shows a signal for the carbonyl carbon of the carboxylic acid, multiple signals for the aromatic carbons, and a signal for the methylene carbon. acs.orgacs.org
The combined data from both ¹H and ¹³C NMR allows for the unambiguous assignment of the molecule's constitution.
Table 1: Representative ¹H and ¹³C NMR Data for 4-((4-Chlorobenzyl)amino)benzoic acid (Isomer of the target compound) acs.orgacs.org
| Type | Solvent | Frequency | Chemical Shift (δ) in ppm and Assignment |
|---|---|---|---|
| ¹H NMR | DMSO-d₆ | 400 MHz | 11.82 (s, 1H, COOH), 7.64 (d, J = 8.55 Hz, 2H, Ar-H), 7.36 (m, 4H, Ar-H), 7.04 (t, J = 5.80 Hz, 1H, NH), 6.57 (d, J = 8.60 Hz, 2H, Ar-H), 4.32 (d, J = 5.90 Hz, 2H, CH₂) |
| ¹³C NMR | DMSO-d₆ | 101 MHz | 167.47 (COOH), 152.21 (Ar-C), 138.61 (Ar-C), 131.34 (Ar-C-Cl), 131.12 (Ar-CH), 128.99 (Ar-CH), 128.34 (Ar-CH), 117.47 (Ar-C), 111.27 (Ar-CH), 45.19 (CH₂) |
This data is for the isomer 4-((4-Chlorobenzyl)amino)benzoic acid and serves as a representative example.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly effective for confirming the molecular weight of a compound and, by extension, its molecular formula.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. For the target compound, C₁₄H₁₂ClNO₂, the calculated monoisotopic mass is 261.05566 Da. nih.gov An experimental HRMS result matching this value would provide strong evidence for the compound's identity.
Analysis of the related isomer 4-((4-Chlorobenzyl)amino)benzoic acid using mass spectrometry showed an [M+H]⁺ ion at m/z 262.00, corresponding to the calculated value for a protonated molecule (C₁₄H₁₃ClNO₂⁺, calculated m/z = 261.06). acs.org This confirmation of the molecular ion peak is a critical step in structural verification.
Table 2: Mass Spectrometry Data for 2-[(4-Chlorobenzyl)amino]benzoic acid and a Related Isomer
| Compound | Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₂ClNO₂ | - | 261.05566 Da (Exact Mass) | - | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
A sharp peak around 3300-3500 cm⁻¹ from the N-H stretch of the secondary amine.
A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.
Bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.
A signal in the 1000-1100 cm⁻¹ region may be associated with the C-Cl stretching vibration.
Studies on the isomer 4-((4-Chlorobenzyl)amino)benzoic acid confirm these expectations, with observed bands at 3416 cm⁻¹ (N-H), 2514–3000 cm⁻¹ (O-H), and 1651 cm⁻¹ (C=O). acs.orgacs.org
Table 3: Representative Infrared (IR) Spectroscopy Data acs.orgacs.org
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Isomer |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2514-3000 |
| Secondary Amine | N-H Stretch | 3300-3500 | 3416 |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1650-1700 | 1651 |
This data is for the isomer 4-((4-Chlorobenzyl)amino)benzoic acid and serves as a representative example.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis (as applied to related derivatives)
For instance, single-crystal X-ray diffraction was successfully performed on the isomer 4-((4-Chlorobenzyl)amino)benzoic acid. acs.orgacs.org Such an analysis reveals critical information, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Bond Lengths and Angles: Confirms the covalent structure and reveals any geometric strain.
Intermolecular Interactions: Identifies hydrogen bonding, π-stacking, and other non-covalent forces that dictate the crystal packing.
In another related precursor, 2-Amino-4-chlorobenzoic acid, crystallographic analysis showed that the molecules are linked into centrosymmetric dimers by O—H···O hydrogen bonds. researchgate.net This type of hydrogen bonding between carboxylic acid groups is a common and stabilizing structural motif in the solid state for this class of compounds.
Chromatographic Techniques for Purity Assessment in Research Batches
To ensure that a research batch of a compound is suitable for its intended application, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A typical method for analyzing benzoic acid derivatives involves Reverse-Phase HPLC (RP-HPLC). ekb.egresearchgate.net
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol) is employed.
Detection: A UV detector is typically used, as the aromatic rings in the molecule absorb strongly in the UV region (e.g., at 205 nm or 254 nm). ekb.eg
The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A research-grade compound typically requires a purity of >95% or higher, with the absence of significant impurities. Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. ekb.eg
Elucidation of Molecular Mechanisms of Action for the Chemical Compound
Target Identification and Validation Studies
Specific protein targets for 2-[(4-Chlorobenzyl)amino]benzoic acid have not been definitively identified in published research. However, studies on similar aminobenzoic acid derivatives suggest potential areas of interaction.
Ligand-Protein Interaction Profiling
Research into the binding of para-aminobenzoic acid (PABA) derivatives with serum proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), indicates that these types of molecules can form stable complexes. These interactions are often driven by ionic contacts and can influence the transport and bioavailability of the compounds. The binding efficacy of these derivatives has been reported to be in the range of 40-60%. While these studies provide a general understanding of how aminobenzoic acid structures interact with transport proteins, specific profiling for this compound is not available.
Enzyme Active Site Binding Mechanisms
While direct evidence of this compound binding to enzyme active sites is lacking, research on analogous compounds has pointed to potential enzyme inhibitory activities. For instance, various derivatives of aminobenzoic acid have been investigated as inhibitors of enzymes such as cholinesterases and protein tyrosine phosphatase 1B (PTP1B). These studies often suggest that the benzoic acid moiety and the amino linkage are crucial for interacting with amino acid residues within the enzyme's active site. However, without specific studies on this compound, its precise binding mechanisms remain unelucidated.
Cellular Pathway Modulation
There is a lack of specific data on the cellular pathways modulated by this compound. A study on a structurally related thiazole (B1198619) derivative, 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, has shown that it possesses antidiabetic, antioxidant, and anti-inflammatory properties in animal models. This suggests that the core structure, including the 4-chlorobenzyl amino benzoic acid scaffold, might influence pathways related to glucose metabolism, oxidative stress, and inflammation. However, it is crucial to note that the addition of the thiazole group could significantly alter the biological activity, and these findings cannot be directly extrapolated to this compound.
Computational and In Silico Mechanistic Insights
Specific computational studies for this compound are not readily found in the scientific literature. The following sections describe the methodologies that could be applied, based on studies of similar compounds.
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds structurally similar to this compound, docking studies have been employed to predict their binding affinity and interaction with the active sites of enzymes like α-glucosidase and α-amylase. These simulations can provide insights into potential hydrogen bonding, and hydrophobic interactions that stabilize the ligand-protein complex. Such studies for this compound would be necessary to predict its potential biological targets and binding affinities.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex over time. For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, MD simulations have been used to validate the stability of the ligand within the binding site of target proteins. Similar computational analyses would be required to understand the dynamic behavior and stability of this compound when interacting with potential biological targets.
Structure Activity Relationship Sar Studies and Rational Design of 2 4 Chlorobenzyl Amino Benzoic Acid Analogs
Impact of the 4-Chlorobenzyl Moiety on Bioactivity
The 4-chlorobenzyl group is a critical pharmacophore in many biologically active compounds, and its presence in 2-[(4-chlorobenzyl)amino]benzoic acid significantly influences the molecule's interaction with biological targets. The chlorine atom at the para position of the benzyl (B1604629) ring plays a pivotal role in modulating the electronic and lipophilic properties of the molecule.
Research on various benzoic acid derivatives has demonstrated that the presence and position of a chloro substituent on the phenyl ring can be a determining factor for a compound's potency. For instance, in a study of 4-benzamidobenzoic acid hydrazide derivatives as soluble epoxide hydrolase inhibitors, compounds with a chloro substituent at the 4-position of the phenyl ring exhibited the highest inhibitory activity. nih.gov This suggests that the electronic-withdrawing nature of the chlorine atom can enhance binding affinity to the target enzyme.
The lipophilicity imparted by the chlorobenzyl group can also facilitate the transport of the molecule across biological membranes, thereby increasing its bioavailability. The specific placement of the chlorine at the para-position is often crucial, as steric hindrance and electronic effects can vary significantly with isomeric changes.
| Compound/Analog | Modification | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| 4-Benzamidobenzoic acid hydrazide derivatives | Chloro substituent at the 4-position of the phenyl ring | Most potent inhibitory activity against soluble epoxide hydrolase | nih.gov |
| General 2-aminobenzoic acid derivatives | Introduction of a benzylidene group | Screened for anti-inflammatory and analgesic activities | nih.gov |
Role of the Benzoic Acid Core in Pharmacological Effects
The benzoic acid core serves as a fundamental scaffold for this class of compounds, with its carboxyl group being a key site for interaction with biological receptors. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aipreprints.org The acidic nature of the carboxylic acid allows it to form ionic bonds, hydrogen bonds, and other electrostatic interactions with complementary residues in the binding sites of enzymes and receptors.
The position of the amino and benzylamino substituents on the benzoic acid ring is critical for defining the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. In the case of this compound, the ortho-relationship between the carboxylic acid and the amino linker constrains the conformational flexibility of the molecule, which can be advantageous for selective receptor binding.
Studies on aminobenzoic acid derivatives have shown that the core structure is a versatile starting point for the synthesis of various biologically active compounds. researchgate.netresearchgate.net For example, derivatives of 2-amino benzoic acid have been synthesized and evaluated as potent anti-inflammatory and analgesic agents. nih.gov The carboxylic moiety is often essential for activity, and its conversion to an ester or amide can significantly alter the pharmacological profile.
| Compound Class | Role of Benzoic Acid Core | Therapeutic Area | Reference |
|---|---|---|---|
| p-Amino Benzoic Acid Derivatives | Core scaffold for antimicrobial, anti-inflammatory, and analgesic agents | Infectious and Inflammatory Diseases | ontosight.ai |
| 2-Amino Benzoic Acid Derivatives | Starting material for potent anti-inflammatory and analgesic agents | Inflammatory Disorders | nih.govresearchgate.net |
| 4-Aminobenzoic acid derivatives | Substructure for inhibitors of multidrug resistance-associated proteins (MRPs) | Oncology | nih.gov |
Influence of the Amine Linker on Receptor Interactions
The secondary amine linker that connects the 4-chlorobenzyl moiety to the benzoic acid core is not merely a spacer but an active participant in receptor binding. The nitrogen atom can act as a hydrogen bond donor or acceptor, forming crucial interactions that anchor the ligand within the binding site. The flexibility of the linker allows the molecule to adopt an optimal conformation for binding.
Substituent Effects and Positional Isomerism on Efficacy and Selectivity
The efficacy and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on both the benzyl and benzoic acid rings. As previously discussed, the 4-chloro substituent is often optimal for potency in related series of compounds. nih.gov Moving the chlorine to the ortho or meta positions, or replacing it with other halogens or electron-donating/withdrawing groups, can lead to significant changes in activity.
Positional isomerism of the substituents on the benzoic acid core also plays a critical role. For instance, moving the benzylamino group from the 2-position to the 3- or 4-position would drastically alter the molecule's geometry and its interactions with a target receptor. Structure-activity relationship studies on aminobenzoic acid diuretics have highlighted the importance of the substitution pattern on the benzoic acid ring for pharmacological activity. nih.gov
Design Strategies for Optimized Potency and Therapeutic Profiles
The rational design of more potent and therapeutically effective analogs of this compound relies on the insights gained from SAR studies. One common strategy is bioisosteric replacement, where functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
Another approach is scaffold hopping, where the core structure is replaced with a different scaffold while maintaining the key pharmacophoric elements. For example, the benzoic acid core could be replaced with other acidic heterocycles to explore new interactions with the target receptor. Furthermore, computational methods such as molecular docking can be employed to predict the binding modes of designed analogs and prioritize them for synthesis and biological evaluation. researchgate.net The goal of these design strategies is to fine-tune the molecule's properties to achieve an optimal balance of potency, selectivity, and drug-like characteristics. ontosight.ai
Preclinical Research and Therapeutic Development Perspectives for 2 4 Chlorobenzyl Amino Benzoic Acid
In Vivo Efficacy Studies in Relevant Animal Models
Preclinical evaluations have predominantly investigated the ester byproduct of a synthesis reaction involving the parent acid, providing evidence for its potential therapeutic effects in anti-inflammatory and wound healing models.
Anti-inflammatory Models (e.g., formalin-induced paw edema for related esters)
A study investigating the anti-inflammatory potential of 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) utilized the formalin-induced paw edema model in rats. nih.gov In this model, the compound was administered at a dose of 300 mg per kg of body weight and compared against a negative control and a standard anti-inflammatory drug, Aspirin.
The results indicated that CCAB significantly decreased paw edema. Four hours after administration, the mean percentage of swelling in the negative control group was 78.4%. In contrast, CCAB reduced the swelling by 35.3%, demonstrating greater efficacy than Aspirin, which reduced swelling by 28.5% under the same conditions. nih.gov This suggests that the structural modifications in the ester, specifically the benzyl (B1604629) group substitutions and the para-positioned chloro groups, may contribute to its anti-inflammatory activity by potentially balancing the inflammatory cascade. nih.gov
| Treatment Group | Dose (mg/kg bw) | Mean % Swelling Reduction at 4h |
|---|---|---|
| CCAB | 300 | 35.3% |
| Aspirin (Standard) | 300 | 28.5% |
| Negative Control | N/A | - (78.4% mean swelling) |
Wound Healing Assays (for related ester byproduct)
The efficacy of 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) in promoting wound healing was assessed using an in vivo excision wound model. nih.gov Formulations containing the compound were evaluated for their ability to facilitate wound closure.
A 10% (w/w) formulation of CCAB demonstrated significant wound healing properties, achieving complete wound closure within 16 days. nih.govnih.gov This performance was comparable to the standard treatment, nitrofurazone (0.2% ointment). nih.gov The study noted that the formulation with CCAB led to a large number of cell migrations and significantly reduced the period of epithelialization, which is likely due to an enhanced rate of wound contraction. nih.gov Furthermore, analysis of hydroxyproline content, an indicator of collagen synthesis, showed a slight increase in the groups treated with both 5% and 10% CCAB formulations compared to the standard, suggesting a positive effect on tissue repair processes. nih.govnih.gov
| Treatment Formulation | Time to Complete Wound Closure | Key Observations |
|---|---|---|
| 10% (w/w) CCAB | 16 days | Large number of cell migrations; reduced epithelialization period. nih.gov |
| Nitrofurazone (Standard) | 16 days | Comparable to the 10% CCAB formulation. nih.gov |
Preliminary Pharmacodynamic Assessments
There is currently no available information in the reviewed scientific literature regarding the preliminary pharmacodynamic assessments of this compound or its related ester byproduct, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate.
Exploration of Drug Repurposing Opportunities Based on Mechanistic Insights
The available research on 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate suggests that its anti-inflammatory activity may be linked to the inhibition of COX-2. nih.gov While this provides a mechanistic starting point, comprehensive studies to explore drug repurposing opportunities for either the ester or the parent acid, this compound, have not been reported in the literature reviewed. The presence of an anthranilic acid scaffold, a common feature in many anti-inflammatory agents, suggests a potential avenue for future investigation into its broader therapeutic applications. nih.gov
Computational Chemistry and Chemoinformatics Applications in Research on the Chemical Compound
In Silico Screening for Novel Biological Activities
In silico screening involves the use of computational methods to search large databases of chemical compounds or biological targets to identify potential new functions for a molecule or new molecules for a target. For 2-[(4-Chlorobenzyl)amino]benzoic acid, this approach can be pivotal in identifying potential therapeutic applications beyond its initially synthesized purpose.
The process typically involves methods like reverse docking, where the 3D structure of this compound is computationally docked against a panel of known biological targets, such as enzymes and receptors. The goal is to predict binding affinities and identify potential protein targets with which the compound might interact. A high predicted binding score suggests a higher likelihood of biological activity, which can then be validated through experimental assays.
Another in silico screening technique is pharmacophore modeling. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. The structure of this compound can be matched against a library of pharmacophore models derived from known active ligands for various diseases. A successful match would suggest that the compound may share a similar mechanism of action and could be a candidate for that therapeutic area.
Table 1: Illustrative Results of a Hypothetical In Silico Screening for this compound
| Target Class | Specific Target Example | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score | Potential Therapeutic Area |
| Kinase | Cyclin-dependent kinase 2 (CDK2) | -8.2 | 0.85 | Oncology |
| Protease | Matrix Metalloproteinase-9 (MMP-9) | -7.5 | 0.79 | Inflammation, Oncology |
| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -9.1 | 0.92 | Metabolic Diseases |
| Ion Channel | Voltage-gated sodium channel | -6.8 | 0.65 | Neurology |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for activities related to this compound, a library of its structural analogues would first need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition).
For each analogue, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
Table 2: Example of a QSAR Data Set for Analogues of this compound
| Compound Analogue | Modification on Parent Structure | LogP | Polar Surface Area (Ų) | Experimentally Determined IC₅₀ (µM) |
| Parent Compound | 4-Chlorobenzyl | 4.20 | 49.3 | 15.2 |
| Analogue 1 | 4-Fluorobenzyl | 3.85 | 49.3 | 25.8 |
| Analogue 2 | 4-Methylbenzyl | 4.15 | 49.3 | 12.5 |
| Analogue 3 | 3,4-Dichlorobenzyl | 4.71 | 49.3 | 8.1 |
| Analogue 4 | Benzyl (B1604629) (unsubstituted) | 3.69 | 49.3 | 30.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Ligand Screening and De Novo Design Approaches
When a specific biological target has been identified for this compound, virtual ligand screening (VLS) can be employed to discover other molecules with potentially better activity. In a structure-based VLS approach, the 3D structure of the target protein's binding site is used as a template to screen large chemical libraries. The goal is to identify compounds that are predicted to bind favorably to the target. Here, this compound could serve as a benchmark or a starting point for similarity-based searches within these libraries.
De novo design, on the other hand, is a computational method for designing entirely new molecules. If the binding mode of this compound to its target is understood, de novo design algorithms can be used to "grow" new molecules within the confines of the binding pocket. These algorithms piece together molecular fragments to create novel structures that are optimized for interaction with the target protein. This approach could lead to the design of novel scaffolds that retain the key interacting features of this compound but have improved properties.
Predictive Toxicology and ADMET Profiling (for guiding lead optimization)
Before a compound can be considered a viable drug candidate, its safety and pharmacokinetic profile must be assessed. Predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling use computational models to estimate these properties early in the drug discovery process, saving time and resources.
For this compound, various in silico models can predict a range of properties. These models are typically built from large datasets of experimental data and use machine learning or rule-based systems to make predictions based on the chemical structure. Key properties evaluated include aqueous solubility, blood-brain barrier penetration, plasma protein binding, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity (e.g., cardiotoxicity, mutagenicity).
The results of this profiling can guide the lead optimization process. For example, if this compound is predicted to have poor solubility or high toxicity, medicinal chemists can use this information to design new analogues with a more favorable ADMET profile, while aiming to retain the desired biological activity.
Table 3: Hypothetical In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value/Classification | Desired Range/Outcome |
| Absorption | ||
| Aqueous Solubility | Low | High |
| Caco-2 Permeability | Moderate | High |
| Human Intestinal Absorption | High (>90%) | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Target-dependent |
| Plasma Protein Binding | High (>95%) | Moderate to High |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | No | No |
| Excretion | ||
| Predicted Clearance | Moderate | Low to Moderate |
| Toxicity | ||
| hERG Inhibition (Cardiotoxicity) | Low Risk | Low Risk |
| Ames Mutagenicity | Low Risk | Low Risk |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interdisciplinary Research Perspectives and Future Directions for 2 4 Chlorobenzyl Amino Benzoic Acid
Integration with Systems Biology and Omics Technologies
A deeper understanding of the mechanism of action of 2-[(4-Chlorobenzyl)amino]benzoic acid can be achieved through the application of systems biology and various omics technologies. These approaches allow for a holistic view of the biological processes affected by the compound, moving beyond a single-target perspective.
Systems biology can be employed to create comprehensive models of the cellular pathways modulated by this compound. By integrating data from various sources, these models can simulate the compound's effects on complex biological networks, such as inflammatory cascades. This can help in identifying key nodes and pathways that are most sensitive to the drug's action and in predicting potential off-target effects. nih.govresearchgate.net
Omics technologies offer powerful tools for generating the large datasets needed for systems biology approaches. ersnet.org These include:
Genomics: While the primary mechanism of action of N-aryl anthranilic acids is not directly at the genomic level, genomic studies can help identify genetic variations that may influence an individual's response to this compound. This could lead to the development of personalized medicine strategies.
Transcriptomics: RNA sequencing can reveal changes in gene expression in response to treatment with this compound. This can provide insights into the downstream effects of the compound and help in identifying novel therapeutic targets. For instance, transcriptomic analysis of inflamed tissues treated with the compound could highlight the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct and indirect protein targets of this compound. This can help in elucidating its mechanism of action and in discovering biomarkers to monitor its therapeutic efficacy. researchgate.net
Metabolomics: This technology focuses on the global analysis of metabolites in a biological system. Metabolomic profiling can reveal changes in metabolic pathways induced by this compound, providing a functional readout of its cellular effects. nih.gov
The integration of these omics datasets can provide a multi-layered understanding of the pharmacological effects of this compound, paving the way for more targeted and effective therapeutic interventions. nih.gov
Table 1: Potential Applications of Omics Technologies in the Study of this compound
| Omics Technology | Potential Application | Expected Outcomes |
| Genomics | Identifying genetic polymorphisms affecting drug response. | Stratification of patient populations for personalized therapy. |
| Transcriptomics | Profiling gene expression changes in response to treatment. | Identification of key regulatory pathways and novel drug targets. |
| Proteomics | Identifying protein interaction partners and post-translational modifications. | Elucidation of mechanism of action and discovery of biomarkers. |
| Metabolomics | Analyzing changes in metabolic profiles. | Understanding the functional impact of the drug on cellular metabolism. |
Application in Combination Therapies
The therapeutic efficacy of this compound may be enhanced when used in combination with other therapeutic agents. Combination therapies can offer several advantages, including synergistic effects, dose reduction of individual drugs, and overcoming drug resistance.
In Inflammatory Disorders:
For the management of inflammatory conditions like rheumatoid arthritis, combining this compound with other anti-inflammatory drugs or disease-modifying antirheumatic drugs (DMARDs) could be beneficial. hopkinsarthritis.org For example, a combination with a corticosteroid could provide rapid symptom relief, while this compound offers sustained anti-inflammatory effects. A review of clinical trials on combination therapy for inflammatory arthritis indicated that in some cases, combining an NSAID with an analgesic resulted in better pain control. nih.gov However, some studies have shown no significant difference between combination therapy and monotherapy. nih.govresearchgate.net
In Cancer Therapy:
Emerging evidence suggests that some non-steroidal anti-inflammatory drugs (NSAIDs) can potentiate the effects of chemotherapy and immunotherapy in cancer treatment. mdpi.comsciencedaily.comdrugdiscoverytrends.comresearchgate.net The anti-inflammatory properties of this compound could help to modulate the tumor microenvironment, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. nih.gov Furthermore, by inhibiting cyclooxygenase (COX) enzymes, which are often overexpressed in tumors, this compound could interfere with cancer cell proliferation and angiogenesis. drugdiscoverytrends.comresearchgate.net A study on ovarian cancer cells showed that combining NSAIDs with NF-κB inhibitors led to enhanced apoptosis. nih.gov
Table 2: Potential Combination Therapy Strategies for this compound
| Therapeutic Area | Combination Agent | Rationale |
| Inflammatory Arthritis | Disease-Modifying Antirheumatic Drugs (DMARDs) | Target different aspects of the inflammatory cascade for enhanced efficacy. |
| Inflammatory Arthritis | Corticosteroids | Provide both rapid and sustained anti-inflammatory effects. |
| Cancer | Chemotherapeutic Agents | Modulate the tumor microenvironment to increase sensitivity to chemotherapy. mdpi.com |
| Cancer | Immunotherapy (e.g., Checkpoint Inhibitors) | Inhibit prostaglandin E2 (PGE2) to enhance the anti-tumor immune response. drugdiscoverytrends.comresearchgate.net |
Development of Advanced Delivery Systems
Like many other N-aryl anthranilic acid derivatives, this compound may face challenges related to poor water solubility, which can limit its bioavailability and therapeutic efficacy. ijpsjournal.comnih.govnih.gov Advanced drug delivery systems can be developed to overcome these limitations.
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles can improve its solubility and dissolution rate. researchgate.netimedpub.comnih.gov Polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions are potential options that can be explored. ijpsjournal.comresearchgate.net These systems can also be designed for targeted delivery to inflamed tissues, thereby increasing local drug concentration and reducing systemic side effects. stmjournals.com
Liposomal formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Formulating this compound into liposomes could enhance its stability and circulation time, leading to improved therapeutic outcomes. mdpi.com
Prodrug approaches: The chemical structure of this compound can be modified to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form. This strategy can improve the drug's pharmacokinetic profile and reduce off-target toxicity. stmjournals.com
Hydrogel-based systems: For localized delivery, such as in the treatment of osteoarthritis, incorporating the compound into an injectable hydrogel could provide sustained drug release directly at the site of inflammation. mdpi.com
The development of such advanced delivery systems will be crucial for translating the therapeutic potential of this compound into clinically effective treatments. mdpi.com
Identification of Research Gaps and Design of Future Experimental Studies
Despite the promising therapeutic potential of the N-aryl anthranilic acid class of compounds, there are significant research gaps concerning this compound specifically. Future experimental studies should be designed to address these gaps.
Key Research Gaps:
Lack of Specific Pharmacological Data: There is a scarcity of published data on the specific anti-inflammatory, analgesic, and antipyretic activities of this compound.
Unknown Mechanism of Action: The precise molecular targets and mechanisms of action of this compound have not been fully elucidated. While it likely inhibits COX enzymes, its effects on other signaling pathways are unknown.
Limited Preclinical Data: There is a need for comprehensive preclinical studies to evaluate the efficacy and safety of this compound in relevant animal models of inflammatory diseases and cancer.
No Bioavailability and Pharmacokinetic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not readily available.
Design of Future Experimental Studies:
In Vitro Pharmacological Profiling:
Conduct comprehensive in vitro assays to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Screen the compound against a panel of other relevant targets, such as other pro-inflammatory enzymes and transcription factors.
Utilize cell-based assays to evaluate its anti-inflammatory effects in various cell types, such as macrophages and synoviocytes.
Preclinical Efficacy and Safety Studies:
Evaluate the anti-inflammatory and analgesic efficacy of this compound in well-established animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.
Investigate its potential anti-cancer activity in xenograft models of various cancers.
Conduct thorough toxicology studies to assess its safety profile and determine its therapeutic index.
Pharmacokinetic and Bioavailability Studies:
Perform studies in animal models to determine the oral bioavailability, plasma protein binding, and tissue distribution of this compound.
Identify the major metabolic pathways and metabolites of the compound.
By systematically addressing these research gaps, a solid foundation can be built for the further development of this compound as a novel therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed for 2-[(4-Chlorobenzyl)amino]benzoic acid, and how can side reactions be minimized?
- Methodological Answer : A one-pot synthesis approach is effective for reducing intermediates and impurities. For example, coupling 2,5-dichloronitrobenzene with o-aminobenzoic acid in N-methyl pyrrolidone (NMP) avoids dimethylamine-substituted byproducts compared to DMF . Subsequent reduction using sodium dithionite/NaOH instead of hydrazine hydrate/FeCl₃ improves safety and yield. Key steps include:
- Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Coupling | 2,5-Dichloronitrobenzene, o-aminobenzoic acid | NMP | 70–80°C | 3–5 h |
| Reduction | Sodium dithionite, NaOH | Aqueous ethanol | RT | 12–24 h |
- Purification : Crystallization from ethanol yields high-purity product. Monitor by HPLC to detect residual intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Raman Spectroscopy : Identifies polymorphic forms by detecting lattice vibrations. For example, polymer-induced crystallization shifts characteristic peaks (e.g., C=O stretching at ~1680 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions forming S(6) ring motifs) and dimeric stacking via O–H⋯O bonds .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons adjacent to Cl and NH groups).
Q. What are the documented biological activities of this compound derivatives?
- Methodological Answer : Structural analogs exhibit NSAID-like activity by inhibiting cyclooxygenase (COX). For example, 2-((2,6-dichlorophenyl)amino)benzoic acid shows anti-inflammatory properties via COX-2 selectivity . To assess bioactivity:
- In vitro Assays : Use COX-1/COX-2 inhibition kits with IC₅₀ determination.
- SAR Studies : Modify the chlorobenzyl group to enhance target binding.
Advanced Research Questions
Q. How can computational modeling predict polymorphic stability and cocrystal formation?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates lattice energies to rank polymorph stability. Compare hydrogen-bonding networks (e.g., dimeric vs. chain motifs) .
- Molecular Dynamics (MD) : Simulates solvent interactions during crystallization. For instance, polar solvents like ethanol favor centrosymmetric dimers .
- PubChem Data : Leverage canonical SMILES and InChI keys for virtual screening of cocrystal formers (e.g., amines, carboxylic acids) .
Q. What experimental strategies control polymorphism during crystallization?
- Methodological Answer :
- Polymeric Heteronuclei : Introduce copolymers (e.g., 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene) to template specific crystal forms. Higher polymer concentrations (5–10 mol%) favor metastable phases .
- Solvent Engineering : Use mixed solvents (e.g., water/acetone) to modulate supersaturation. Slow cooling rates (<1°C/min) enhance crystal uniformity.
- Table: Effect of Polymer Concentration on Crystal Form
| Polymer (mol%) | Crystal Form | Melting Point (°C) | Stability |
|---|---|---|---|
| 0 | Form I | 210–215 | Thermodynamic |
| 5 | Form II | 195–200 | Kinetic |
| 10 | Form III | 185–190 | Metastable |
Q. How do structural modifications to the chlorobenzyl group impact pharmacological activity and solubility?
- Methodological Answer :
- Electron-Withdrawing Substituents : Adding -NO₂ or -CF₃ to the benzyl ring increases COX-2 affinity but reduces solubility. LogP values rise by 0.5–1.0 units .
- Hydrophilic Moieties : Introducing -SO₃H or -OH (e.g., 3-((4-chlorobenzyl)sulfonyl)benzoic acid) improves aqueous solubility (e.g., >50 mg/mL at pH 7.4) but may reduce membrane permeability .
- Table: SAR of Chlorobenzyl Derivatives
| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| -H | 12.5 | 5.2 | 3.1 |
| -NO₂ | 8.7 | 3.8 | 3.6 |
| -SO₃H | 15.3 | 52.1 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
